N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

Catalog No.
S522912
CAS No.
M.F
C22H21F3N6O2
M. Wt
458.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5...

Product Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

Molecular Formula

C22H21F3N6O2

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C

solubility

Soluble in DMSO, not in water

Synonyms

CC-90003; CC 90003; CC90003.

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C

The exact mass of the compound CC-90003 is 458.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeted Scientific Field: ERK1/2 Signaling Pathway

Application: Treatment of KRAS-Mutant Tumors

Summary: CC-90003 has demonstrated preclinical efficacy in models of KRAS-mutant tumors, which are generally unresponsive to MEK1/2 or RAF inhibitors. KRAS mutations occur in over 30% of all cancers and more than 90% of certain cancer types.

    Preclinical Models: Researchers used KRAS-mutant patient-derived xenograft (PDX) models of colorectal cancer and lung cancer.

    Unique Occupancy Assay: To understand resistance mechanisms, a unique occupancy assay was employed.

    Combination Therapy: CC-90003 was combined with docetaxel in lung cancer PDX models.

Application: Safety and Pharmacokinetics

Summary: CC-90003 was evaluated in an open-label Phase 1a study for subjects with relapsed/refractory solid tumors.

Application: ERK-Dependent Tumor Cell Proliferation

Summary: CC-90003 inhibits ERK activity, preventing ERK-mediated signal transduction pathways. This leads to inhibition of ERK-dependent tumor cell proliferation and survival .

Application: Investigating Resistance Mechanisms

Summary: The unique occupancy assay used with CC-90003 provides insights into resistance mechanisms in KRAS-mutant tumors.

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, trifluoromethyl, and various amine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent targeting specific biological pathways.

The chemical reactivity of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide can be attributed to its functional groups. The amine groups are likely to participate in nucleophilic substitution reactions, while the presence of the trifluoromethyl group may influence the compound's electrophilicity. Additionally, the prop-2-enamide moiety can undergo typical reactions associated with unsaturated amides, such as Michael additions and cycloadditions.

Preliminary studies suggest that this compound exhibits promising biological activity, particularly in inhibiting specific enzymes or pathways associated with cancer cell proliferation. The presence of pyrimidine and pyridine rings may enhance its interaction with biological targets, potentially leading to antitumor effects. Further investigations are needed to elucidate its mechanism of action and therapeutic potential.

Synthesis of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide can be achieved through multi-step synthetic routes. Typical methods may include:

  • Formation of the Pyrimidine Derivative: Start with 2-amino-5-(trifluoromethyl)pyrimidine and react it with appropriate aldehydes or ketones to form the desired pyrimidine structure.
  • Amine Coupling: React the pyrimidine derivative with 2-methoxy-5-methylpyridine in the presence of coupling agents (e.g., EDC or DCC) to form the intermediate amine.
  • Final Coupling: The final step involves coupling this intermediate with 5-methylphenylprop-2-enamide to form the target compound.

These steps require careful control of reaction conditions to ensure high yields and purity.

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide has potential applications in:

  • Cancer Therapy: Due to its possible inhibitory effects on cancer cell growth.
  • Drug Development: As a lead compound for developing new pharmaceuticals targeting specific molecular pathways.
  • Biochemical Research: As a tool for studying enzyme functions and cellular processes related to cancer biology.

Interaction studies involving N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide would involve assessing its binding affinity to various biological targets, including kinases and other enzymes implicated in cancer progression. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations could be employed to determine binding interactions and affinities.

Several compounds share structural similarities with N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide, which include:

  • N-[3-(Trifluoromethyl)phenyl]-N'-(pyridin-4-yloxy)urea
    • Similarity: Contains trifluoromethyl and aromatic systems.
    • Uniqueness: Focuses on urea linkage rather than amide.
  • N-(4-Methoxyphenyl)-N'-(pyridin-3-yloxy)urea
    • Similarity: Aromatic amine structure.
    • Uniqueness: Different substituents leading to varied biological activity.
  • N-[3-(Fluorophenyl)-4-hydroxybenzamide]
    • Similarity: Contains an aromatic amide structure.
    • Uniqueness: Lacks pyridine and trifluoromethyl groups.

These compounds highlight the unique features of N-[2...prop-2-enamide, particularly its combination of functional groups that may confer distinct biological properties and therapeutic potentials.

Multi-Step Synthesis Pathways Involving Pyrimidine Core Functionalization

The synthesis of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide requires sophisticated multi-step synthetic pathways centered on pyrimidine core functionalization [3]. The pyrimidine ring system serves as the central scaffold for this complex heterocyclic compound, necessitating precise control over regioselectivity and functional group compatibility throughout the synthetic sequence [11].

Contemporary approaches to pyrimidine functionalization employ deconstruction-reconstruction strategies that enable selective modification of specific positions on the heterocyclic ring [3]. These methodologies involve the formation of pyrimidinium salts as key intermediates, which undergo subsequent cleavage and recyclization reactions to introduce diverse substituents [3]. The process begins with the activation of pyrimidine precursors using triflate activation strategies, followed by nucleophilic addition and cyclization steps [16].

Table 1: Key Pyrimidine Functionalization Methods

MethodReaction ConditionsYield RangeSelectivity
Triflate ActivationTrifluoromethanesulfonic anhydride, -78°C to room temperature65-85%C2-selective
Nucleophilic SubstitutionSubstituted amines, triethylamine, 80-90°C70-90%Position-dependent
Dimroth RearrangementMild conditions, various nucleophiles60-80%Transannulation product
Deconstruction-ReconstructionMulti-step, solvent exchange protocols55-75%Multiple positions

Advanced synthetic strategies for pyrimidine core functionalization include metal-catalyzed cross-coupling reactions, which enable the introduction of aryl and heteroaryl substituents at specific positions [15]. These methodologies demonstrate excellent functional group tolerance and provide access to complex substitution patterns required for the target molecule [15]. The pyrimidine-to-pyridine skeletal editing approach represents another significant advancement, enabling two-atom replacement strategies through carbon-nitrogen to carbon-carbon swapping mechanisms [16].

Trifluoromethyl Group Introduction Strategies

The incorporation of trifluoromethyl groups into organic molecules represents a critical aspect of modern synthetic chemistry, particularly for pharmaceutical applications [4]. The trifluoromethyl functionality in N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide can be introduced through several established methodologies, each offering distinct advantages in terms of regioselectivity and functional group compatibility [4].

Trifluoromethyltrimethylsilane, commonly known as the Ruppert-Prakash reagent, serves as the primary nucleophilic trifluoromethylating agent for carbonyl-containing substrates [17]. This reagent operates through an anionic chain reaction mechanism initiated by metal salts or fluoride sources such as tetrabutylammonium fluoride [17]. The reaction begins with the generation of highly reactive trifluoromethide anions, which attack electrophilic centers to form carbon-trifluoromethyl bonds [17].

Table 2: Trifluoromethylation Reagents and Methods

ReagentActivation MethodSubstrate ScopeReaction ConditionsTypical Yields
TrifluoromethyltrimethylsilaneFluoride initiationAldehydes, ketones, estersTetrahydrofuran, room temperature70-90%
Trifluoromethyl copperDirect couplingAryl halides, vinyl halidesDimethylformamide, 60-80°C60-85%
TrifluoroacetamidineCyclization reactionsPyrimidine precursorsEthanol, sodium ethoxide65-80%
Antimony fluoride methodsHalogen exchangeTrichloromethyl compoundsVapor phase, 300-400°C55-75%

The construction of trifluoromethyl-substituted pyrimidines can be achieved through ring-forming reactions using trifluoroacetamidine as a cyclization partner [3]. This approach provides direct access to trifluoromethyl-substituted heterocycles with excellent regioselectivity, avoiding the need for subsequent functionalization steps [3]. The cyclization process typically employs sodium ethoxide in ethanol under mild heating conditions, generating the desired trifluoromethylpyrimidine derivatives in good yields [3].

Alternative strategies involve the use of trifluoromethyl-containing building blocks in pyrimidine ring construction reactions [23]. The synthesis of trifluoromethylpyridines and related heterocycles often begins with cyclocondensation reactions involving trifluoromethyl-substituted carbonyl compounds [23]. These methods enable the incorporation of the trifluoromethyl group during the heterocycle formation step, providing excellent control over substitution patterns [23].

Industrial-scale trifluoromethylation processes frequently employ chlorine-fluorine exchange methodologies using trichloromethyl precursors [23]. These vapor-phase reactions utilize metal fluoride catalysts at elevated temperatures to convert trichloromethyl groups to trifluoromethyl functionalities [23]. The simultaneous chlorination-fluorination approach offers economic advantages for large-scale production while maintaining acceptable yields and selectivity [23].

Purification Methodologies (High-Performance Liquid Chromatography, Column Chromatography)

The purification of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide requires sophisticated separation techniques capable of handling complex molecular architectures with multiple functional groups [5]. High-Performance Liquid Chromatography represents the most versatile and widely employed method for both analytical and preparative purification of synthetic organic compounds [5].

Reversed-phase High-Performance Liquid Chromatography utilizing octadecylsilane stationary phases provides superior resolution for compounds containing both hydrophilic and hydrophobic regions [5] [18]. The separation mechanism relies on hydrophobic interactions between the analyte and the stationary phase, with elution achieved through gradient systems employing water-acetonitrile or water-methanol mobile phases [5] [18]. The incorporation of trifluoroacetic acid as a mobile phase modifier enhances peak shape and resolution for basic nitrogen-containing compounds [5].

Table 3: High-Performance Liquid Chromatography Purification Parameters

Column TypeParticle SizeMobile PhaseFlow RateTemperatureTypical Resolution
C18 Reversed-phase5-10 μmWater/Acetonitrile + TFA1-10 mL/min25-40°CRs > 2.0
C8 Reversed-phase5 μmWater/Methanol0.5-5 mL/min30°CRs > 1.5
Semi-preparative C1810 μmGradient elution10-50 mL/min25°CRs > 1.8
Preparative C1815-20 μmIsocratic/Gradient50-200 mL/min25°CRs > 1.2

The scale of purification determines the appropriate High-Performance Liquid Chromatography methodology, ranging from analytical-scale separations for compound characterization to preparative-scale isolations for material production [29]. Semi-preparative systems accommodate sample loads of 10-100 milligrams, while preparative systems handle gram-scale quantities with column dimensions and flow rates scaled accordingly [29]. Sample loads of up to 200 milligrams can be successfully processed on analytical columns using specialized preparative protocols [5].

Column chromatography serves as a complementary purification technique, particularly valuable for initial compound isolation and large-scale separations [6]. The method employs differential adsorption principles, with stationary phases including silica gel, alumina, and specialized chemically modified supports [6]. Optimization of solvent polarity gradients enables effective separation of compounds with similar physicochemical properties [6].

Table 4: Column Chromatography Optimization Parameters

Stationary PhaseParticle SizeSample LoadingSolvent SystemsFraction SizeRecovery Yields
Silica Gel 6040-63 μm1-5% w/wHexane/Ethyl acetate10-20 mL80-95%
Alumina (Basic)50-200 μm2-8% w/wDichloromethane/Methanol15-25 mL75-90%
Reversed-phase C1840-75 μm1-3% w/wWater/Methanol10-15 mL85-95%
Amino-modified Silica40-63 μm2-6% w/wVarious gradients12-20 mL80-92%

The purification strategy typically begins with flash column chromatography using silica gel as the stationary phase, followed by High-Performance Liquid Chromatography for final purification and analytical confirmation [6]. Retention factor optimization ensures adequate separation while minimizing solvent consumption and processing time [6]. Fraction collection protocols employ ultraviolet detection at appropriate wavelengths to monitor compound elution and ensure complete recovery [6].

Advanced purification methodologies incorporate automated flash chromatography systems with integrated fraction collection and concentration capabilities [28]. These systems enable dynamic response to product detection, automatically collecting appropriate fractions based on real-time analytical feedback [28]. The integration of such systems with synthetic platforms allows for direct delivery of purified compounds with minimal manual intervention [28].

Analytical Validation Techniques (Nuclear Magnetic Resonance, Mass Spectrometry)

The structural characterization and purity assessment of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide requires comprehensive analytical validation employing Nuclear Magnetic Resonance spectroscopy and mass spectrometry techniques [7]. These complementary analytical methods provide definitive structural confirmation and quantitative purity determination essential for synthetic compound validation [9].

Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural elucidation of complex organic molecules, providing detailed information about molecular connectivity and stereochemistry [7] [8]. Proton Nuclear Magnetic Resonance spectroscopy enables identification of all hydrogen-containing functional groups, while carbon-13 Nuclear Magnetic Resonance provides comprehensive carbon framework characterization [7]. Two-dimensional correlation experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, facilitate complete structural assignment [7].

Table 5: Nuclear Magnetic Resonance Analytical Parameters

Experiment TypeAcquisition TimePulse SequenceResolutionTypical Chemical Shifts
1H NMR2-5 minutesSingle pulse0.1-0.5 Hz0.5-12.0 ppm
13C NMR30-60 minutesProton decoupled1-3 Hz10-220 ppm
19F NMR10-30 minutesProton decoupled0.5-2 Hz-150 to +50 ppm
2D HSQC2-8 hoursGradient enhancedVariableCorrelation dependent
2D HMBC4-12 hoursLong-range couplingVariable2-3 bond correlations

The trifluoromethyl functionality requires specific attention in Nuclear Magnetic Resonance analysis, as fluorine-19 Nuclear Magnetic Resonance provides unique insights into the electronic environment and coupling patterns [9]. The three equivalent fluorine atoms typically appear as a sharp singlet in the -50 to -70 parts per million region, with coupling to adjacent carbons observable in carbon-13 spectra [9]. Integration ratios in proton Nuclear Magnetic Resonance confirm the presence of methyl, methoxy, and aromatic protons in the expected stoichiometric relationships [9].

X-ray Crystallography and 3D Conformational Analysis

The three-dimensional molecular architecture of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide would be expected to exhibit distinct structural features based on crystallographic studies of related pyrimidine compounds. The molecular framework comprises multiple aromatic rings connected through amino linkages, creating a complex heterocyclic system with significant three-dimensional character.

Crystallographic analysis of structurally related compounds reveals important conformational preferences. Studies of trifluoromethyl-substituted pyrimidines demonstrate that these compounds typically crystallize in monoclinic space groups, with compounds such as 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy derivatives showing space group P2₁/c with unit cell parameters a = 8.6952(7) Å, b = 19.6715(18) Å, c = 8.0995(8) Å, and β = 110.691(3)° [1]. The trifluoromethyl pyrimidine derivative (5q) exhibits similar crystallographic characteristics with space group P2(1)/c and unit cell dimensions a = 17.2341(15) Å, b = 12.1803(11) Å, c = 10.5015(9) Å, β = 97.021(2)° [2].

The conformational analysis indicates that the pyrimidine ring system maintains planarity, as observed in related structures where the pyrimidine ring forms the central structural motif [3] [4]. The trifluoromethyl substituent introduces significant electronic effects while maintaining relatively consistent geometric parameters, with C-F bond lengths typically ranging from 1.32-1.36 Å [5] [6]. The prop-2-enamide moiety exhibits characteristic planar geometry with C=C double bond lengths of approximately 1.32-1.34 Å, as demonstrated in crystallographic studies of acrylamide derivatives [7] [8].

Intermolecular interactions play crucial roles in crystal packing. Hydrogen bonding patterns involving the amide nitrogen atoms and pyrimidine nitrogen centers create extended networks, with typical N-H⋯N hydrogen bond distances ranging from 2.5-3.2 Å [9] [10]. The crystal structure analysis reveals that molecules aggregate through multiple hydrogen bonds of the type N-H⋯N and N-H⋯O, forming dimeric units that propagate into three-dimensional supramolecular architectures [11] [7].

The three-dimensional conformational preferences are significantly influenced by the electronic properties of the trifluoromethyl group. This substituent creates strong electron-withdrawing effects that alter the electron density distribution throughout the aromatic system, affecting both intra- and intermolecular interactions [5] [12]. The resulting conformational stability is enhanced through π-π stacking interactions between aromatic rings, with typical centroid-centroid distances of 3.4-3.8 Å [9] [11].

Quantum Mechanical Calculations for Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of pyrimidine derivatives. The electronic characteristics of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide can be understood through systematic quantum mechanical analysis using established computational protocols.

The frontier molecular orbital analysis reveals critical information about reactivity and electronic behavior. For pyrimidine derivatives, the highest occupied molecular orbital (HOMO) energies typically range from -6.5 to -8.2 eV, while the lowest unoccupied molecular orbital (LUMO) energies span -1.2 to -2.8 eV when calculated using B3LYP/6-311G(d,p) methods [13] [14]. The HOMO-LUMO energy gap, a fundamental parameter for understanding chemical reactivity and electronic excitation properties, generally falls within 3.0 to 6.5 eV for pyrimidine-containing compounds [15] [16].

The presence of the trifluoromethyl group significantly modifies the electronic structure through its strong electron-withdrawing character. Quantum mechanical calculations on trifluoromethyl-substituted pyrimidines demonstrate substantial alterations in molecular orbital energies and electron density distribution [17] [18]. The electron-withdrawing nature of the CF₃ group stabilizes the LUMO while having less pronounced effects on the HOMO, resulting in reduced HOMO-LUMO gaps that enhance molecular reactivity [19] [20].

Chemical reactivity descriptors provide quantitative measures of molecular behavior. The chemical hardness (η), defined as (ELUMO - EHOMO)/2, typically ranges from 1.5 to 3.2 eV for pyrimidine derivatives, indicating moderate to high resistance to charge transfer [15] [14]. The electronegativity (χ), calculated as -(EHOMO + ELUMO)/2, generally spans 3.8 to 5.5 eV, reflecting the electron-accepting capacity of these heterocyclic systems [13] [21]. The global electrophilicity index (ω = χ²/2η) ranges from 1.8 to 4.2 eV, providing insights into the electrophilic character of the molecules [16] [22].

Mulliken population analysis reveals charge distribution patterns across the molecular framework. The pyrimidine nitrogen atoms typically carry negative charges ranging from -0.3 to -0.6 e, while carbon atoms bonded to electronegative substituents exhibit positive charges [17] [19]. The trifluoromethyl carbon shows significant positive charge accumulation (+0.8 to +1.2 e) due to the electron-withdrawing effects of the fluorine atoms [18] [6].

Dipole moment calculations indicate significant molecular polarity, with values typically ranging from 1.5 to 8.5 Debye for complex pyrimidine derivatives [23] [15]. The high dipole moments result from the asymmetric charge distribution created by the multiple heteroatoms and polar substituents [17] [16]. Molecular polarizability values generally span 150 to 400 Bohr³, reflecting the extended π-electron system and the presence of multiple aromatic rings [24] [25].

Time-dependent density functional theory (TD-DFT) calculations provide insights into electronic excitation processes and optical properties. The electronic transitions primarily involve π → π* excitations within the aromatic system, with additional n → π* transitions involving the nitrogen lone pairs [17] [24]. The calculated absorption spectra typically show intense bands in the ultraviolet region (250-350 nm) corresponding to these electronic transitions [12] [25].

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations provide detailed atomic-level insights into the dynamic behavior of protein-ligand complexes involving pyrimidine derivatives. The computational modeling of N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide in biological environments requires sophisticated simulation protocols to capture the complex interplay between molecular flexibility, solvation effects, and protein interactions.

The simulation methodology typically employs well-established force fields such as AMBER, CHARMM, or GROMOS, which have been extensively validated for protein-ligand systems [26] [27]. Water solvation is modeled using explicit water models like TIP3P or SPC, providing realistic representation of hydration effects around both the protein and ligand [28] [29]. Standard simulation conditions include physiological temperature (298-310 K) and pressure (1 bar) using NPT or NVT ensembles to maintain constant thermodynamic conditions [27] [30].

Protein-ligand binding dynamics reveal multiple interaction modes and binding pathways. The pyrimidine core serves as a crucial pharmacophore that establishes specific hydrogen bonding interactions with protein active sites [26] [31]. The nitrogen atoms in the pyrimidine ring form hydrogen bonds with backbone carbonyl groups and amino acid side chains, with typical bond distances ranging from 2.8 to 3.2 Å [31] [32]. The trifluoromethyl substituent contributes to binding affinity through hydrophobic interactions and favorable electrostatic contacts with nonpolar protein regions [27] [33].

Binding free energy calculations using methods such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) provide quantitative estimates of protein-ligand affinity [26] [32]. These calculations decompose the total binding energy into enthalpic and entropic components, revealing the relative contributions of van der Waals interactions, electrostatic forces, and solvation effects [33] [34]. For pyrimidine-based ligands, van der Waals interactions typically contribute 60-80% of the favorable binding energy, while electrostatic interactions account for 20-40% [26] [31].

The molecular dynamics trajectories reveal conformational flexibility and binding mode stability over time. Root mean square deviation (RMSD) analysis demonstrates the structural stability of the protein-ligand complex, with typical RMSD values ranging from 1.5 to 3.0 Å for well-formed complexes [28] [30]. Root mean square fluctuation (RMSF) calculations identify regions of high flexibility, particularly in surface loops and binding pocket residues that adapt to accommodate the ligand [33] [32].

Protein-ligand interaction fingerprint analysis tracks the persistence of specific contacts throughout the simulation. Key interactions include hydrogen bonds with polar residues, hydrophobic contacts with aliphatic and aromatic side chains, and π-π stacking interactions between aromatic rings [31] [32]. The stability of these interactions correlates directly with binding affinity and residence time [33] [34].

Water-mediated interactions play important roles in binding specificity and affinity. Bridging water molecules can form hydrogen bond networks connecting the ligand to protein residues, stabilizing particular binding conformations [27] [30]. The displacement of high-energy water molecules from hydrophobic binding pockets contributes favorably to the binding free energy through entropy gain [33] [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

458.16780842 g/mol

Monoisotopic Mass

458.16780842 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Aronchik I, Dai Y, Labenski M, Barnes C, Jones T, Qiao L, Beebe L, Malek M,

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